1,5-Diazabicyclo[4.3.0]non-5-ene
Overview
Description
1,5-Diazabicyclo[4.3.0]non-5-ene is a chemical compound with the molecular formula C₇H₁₂N₂. It is an amidine base widely used in organic synthesis due to its strong basicity. This compound is known for facilitating various organic reactions, including Michael additions and aldol condensations .
Mechanism of Action
C7H12N2C_7H_{12}N_2C7H12N2
. It is an amidine base used in organic synthesis .Target of Action
The primary targets of 1,5-Diazabicyclo[4.3.0]non-5-ene are organic compounds that require a strong base for their reactions . It is commonly used in base-mediated reactions such as eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations .
Mode of Action
This compound acts as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction . It also reacts at both phosphorus atoms of the (phosphino)(-chlorophosphonio)carbene affording the cationic unsaturated tricyclic adduct .
Biochemical Pathways
The compound facilitates Michael additions and aldol condensations . It is also used in the preparation of supertetrahedral chalcogenide clusters and single crystals of polymer-chalcogenide composites .
Pharmacokinetics
The pharmacokinetic properties of 1,5-Diazabicyclo[43Its physical properties such as boiling point (95-98 °c at 75 mmHg) and density (1005 g/mL at 25 °C) suggest that it is a volatile and dense liquid .
Result of Action
As a result of its action, this compound can facilitate the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization . It also aids in the regioselective C-acylation of pyrroles and indoles .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure due to its volatility . It is also used as a superbase in the formulation of a ternary liquid-liquid phase changing system, along with hexadecane and hexanol, to capture hydrogen sulfide gas .
Biochemical Analysis
Biochemical Properties
1,5-Diazabicyclo[4.3.0]non-5-ene is commonly used in base-mediated eliminations, condensations, esterifications, isomerizations, carboxylations, and carbonylations . It is used in the preparation of supertetrahedral chalcogenide clusters and single crystals of polymer-chalcogenide composites . It can also act as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles by Friedel−Crafts acylation reaction .
Molecular Mechanism
The molecular mechanism of this compound involves facilitating various reactions in organic synthesis. For instance, it can act as a reagent for the synthesis of β-carbolines from tetrahydro-β-carbolines via dehydrogenative/decarboxylative aromatization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[4.3.0]non-5-ene can be synthesized through a multi-step process. The synthetic procedure typically starts with a Michael addition of 2-pyrrolidone to acrylonitrile, followed by hydrogenation, and finally dehydration . The detailed steps are as follows:
Michael Addition: 2-pyrrolidone reacts with acrylonitrile.
Hydrogenation: The intermediate product undergoes hydrogenation.
Dehydration: The final step involves dehydration to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[4.3.0]non-5-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is used to remove halogens from organic compounds.
Base-Catalyzed Rearrangements: It facilitates rearrangement reactions in organic synthesis.
Aldol Condensation: It acts as a catalyst in aldol condensation reactions.
Common Reagents and Conditions
Reagents: Common reagents include acrylonitrile, 2-pyrrolidone, and hydrogen.
Conditions: Reactions typically occur under controlled temperatures and pressures, with specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include β-carbolines, quinazoline-2,4-diones, and benzothiazolones .
Scientific Research Applications
1,5-Diazabicyclo[4.3.0]non-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and catalyst in various organic reactions.
Biology: It plays a role in the synthesis of biologically active compounds.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of resins, polyurethane catalysts, and as a curing agent.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another amidine base with similar applications in organic synthesis.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: A related compound used as a strong base and catalyst.
Uniqueness
1,5-Diazabicyclo[4.3.0]non-5-ene is unique due to its specific bicyclic structure, which provides enhanced stability and reactivity compared to other bases. Its ability to facilitate a wide range of reactions makes it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVLZREKBPKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184087 | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3001-72-7 | |
Record name | 1,5-Diazabicyclo[4.3.0]non-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3001-72-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978M4OL12Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of DBN is C7H12N2, and its molecular weight is 124.19 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic characterization, they utilize techniques like 1H NMR, 13C NMR, and FTIR to confirm the structure of DBN and its derivatives. [, , , ]
ANone: DBN is a strong organic base frequently employed as a catalyst in various organic reactions, including:
- Friedel-Crafts acylation: It facilitates the regioselective C-acylation of pyrroles and indoles, offering high yields. []
- Elimination reactions: DBN effectively promotes dehydrobromination reactions, even surpassing the efficiency of DBU in specific cases. []
- β-elimination reactions: It facilitates β-elimination reactions in S,S-dioxides of penicillanic esters, leading to the formation of interesting azetidine derivatives. []
- Cyclocarbonylation: DBN exhibits excellent catalytic activity in promoting the cyclocarbonylation of 2-aminothiophenols with CO2, providing a new route for benzothiazolone synthesis. []
- Polymerization: It serves as an effective catalyst in the polymerization of N-phenylmaleimide. []
ANone: DBN acts as a nucleophile, attacking the acylating agent to form a reactive N-acyl-amidine intermediate. This intermediate then reacts with the aromatic substrate, facilitating the acylation reaction. []
ANone: Yes, DBN's strong basicity allows it to act as a base in various reactions. For example, it can deprotonate acidic protons, leading to the formation of carbanions or other reactive intermediates. This property is exploited in reactions like dehydrobromination and epimerization. [, ]
ANone: While DBN itself does not directly dissolve cellulose, its acetate salt ([DBNH][OAc]) is a powerful cellulose solvent. This property is exploited in the Ioncell-F process, a sustainable technology for producing high-performance textile fibers from cellulose. [, ]
ANone: Yes, research indicates that a ternary system comprising DBN, hexadecane, and hexanol exhibits a liquid-liquid phase-change behavior upon absorbing H2S. This phenomenon, attributed to polarity differences between the phases, holds potential for efficient H2S capture. []
ANone: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been utilized to investigate the reaction mechanisms and energetics of DBN with various substrates like CO2. [, ]
- How does the structure of the propargylic alcohol influence the regioselectivity and stereoselectivity of the annulation reaction with DBN or DBU? []
- Can the spiro-phosphonylpyrazoline oxindoles synthesized using DBN as a catalyst be further functionalized or utilized in the synthesis of other valuable compounds? []
- What are the advantages and limitations of using [DBNH][OAc] as a cellulose solvent compared to other established methods? [, ]
- How do the properties of DBN-based protic ionic liquids change with different carboxylic acid components? []
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